2,3,4,5-Tetrahydrothieno[3,4-b][1,4]dioxocine

electrochromic polymer optical contrast smart window

2,3,4,5-Tetrahydrothieno[3,4-b][1,4]dioxocine (CAS 202927-41-1, commonly designated BuDOT) is an eight-membered-ring 3,4-alkylenedioxythiophene (ADOT) monomer with molecular formula C₈H₁₀O₂S and molecular weight 170.23 g/mol. It belongs to the poly(3,4-alkylenedioxythiophene) family pioneered by Reynolds and co-workers, where the alkylenedioxy bridge across the 3- and 4-positions of the thiophene ring governs the optoelectronic properties of the resulting conjugated polymer.

Molecular Formula C8H10O2S
Molecular Weight 170.23 g/mol
CAS No. 202927-41-1
Cat. No. B12110275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrahydrothieno[3,4-b][1,4]dioxocine
CAS202927-41-1
Molecular FormulaC8H10O2S
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESC1CCOC2=CSC=C2OC1
InChIInChI=1S/C8H10O2S/c1-2-4-10-8-6-11-5-7(8)9-3-1/h5-6H,1-4H2
InChIKeyNGDQARFGFFQENN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,5-Tetrahydrothieno[3,4-b][1,4]dioxocine (BuDOT) Procurement Guide: A Liquid 3,4-Alkylenedioxythiophene Monomer for High-Contrast Electrochromic Polymers


2,3,4,5-Tetrahydrothieno[3,4-b][1,4]dioxocine (CAS 202927-41-1, commonly designated BuDOT) is an eight-membered-ring 3,4-alkylenedioxythiophene (ADOT) monomer with molecular formula C₈H₁₀O₂S and molecular weight 170.23 g/mol [1]. It belongs to the poly(3,4-alkylenedioxythiophene) family pioneered by Reynolds and co-workers, where the alkylenedioxy bridge across the 3- and 4-positions of the thiophene ring governs the optoelectronic properties of the resulting conjugated polymer [2]. BuDOT is distinguished from its closest class members by its room-temperature liquid physical state and its electrochemically derived polymer, PBuDOT, which achieves the highest electrochromic contrast ratio among unsubstituted ADOT polymers [2].

Why EDOT or ProDOT Cannot Substitute for 2,3,4,5-Tetrahydrothieno[3,4-b][1,4]dioxocine in Electrochromic Device Manufacturing


Generic substitution within the 3,4-alkylenedioxythiophene monomer family is precluded by a systematic, quantitative dependence of polymer electrochromic performance on the size of the alkylenedioxy bridging ring. Reynolds and co-workers demonstrated that increasing the ring size from a five-membered (EDOT) to a six-membered (ProDOT) to an eight-membered (BuDOT) dioxy bridge progressively increases the optical contrast (Δ%T) of the resulting polymer, from 44% to 54% to 63%, while simultaneously reducing the optical switching time [1]. Furthermore, the physical state of the monomer itself differs across analogs: BuDOT is a liquid at room temperature, whereas ProDOT and the structurally analogous BuDOT-Xyl are crystalline solids, conferring distinct processing advantages during electropolymerization that cannot be replicated by solid monomers without additional solvent-handling steps [1]. These performance and handling differences mean that a procurement decision based solely on thiophene-monomer class membership, without ring-size specification, will produce a polymer with measurably different electrochromic properties.

2,3,4,5-Tetrahydrothieno[3,4-b][1,4]dioxocine (BuDOT) Quantitative Comparator Evidence: Head-to-Head Performance vs EDOT, ProDOT, and BuDOT-Xyl


Electrochromic Contrast Ratio (Δ%T): PBuDOT Achieves 63% Δ%T, Surpassing PEDOT by 19 Percentage Points

In a direct head-to-head study encompassing seven 3,4-alkylenedioxythiophene derivatives, PBuDOT (the polymer of BuDOT) delivered an electrochromic contrast ratio (Δ%T) of 63%, the highest value among all unsubstituted-ring analogs. This represents a 19-percentage-point absolute improvement over PEDOT (44% Δ%T) and a 9-percentage-point improvement over PProDOT (54% Δ%T). The alkyl-substituted PEDOT-C₁₄H₂₉ also achieved 63% Δ%T, but requires a significantly more complex synthetic pathway involving a tetradecyl pendant group [1].

electrochromic polymer optical contrast smart window

Optical Switching Speed: PBuDOT Switches in 1.3 Seconds — 41% Faster than PEDOT and PProDOT

In the same comparative study, the optical switching time required to achieve maximum electrochromic contrast was measured by repeated potential step chronoabsorptometry. PBuDOT completed full optical switching in 1.3 seconds, whereas both PEDOT and PProDOT required 2.2 seconds — a 41% reduction in switching time. The alkyl-substituted PEDOT-C₁₄H₂₉ and PEDOT-Ph achieved even faster switching at 0.8 seconds, but again require more synthetically demanding pendant-group modifications [1]. This demonstrates that simply increasing the alkylenedioxy ring size to eight members (BuDOT) provides a substantial switching-speed benefit without the need for side-chain substitution.

switching kinetics electrochromic response time fast optical modulation

Monomer Physical State: BuDOT is a Room-Temperature Liquid, Simplifying Electropolymerization Processing vs Solid ProDOT and BuDOT-Xyl

The physical state of the monomer directly impacts processing workflow in electrochemical polymerization. BuDOT is a liquid at room temperature, along with EDOT and EDOT-Me. In contrast, ProDOT, BuDOT-Xyl, EDOT-C₁₄H₂₉, and EDOT-Ph are all crystalline solids at room temperature [1]. For electropolymerization, liquid monomers can be used directly in electrolyte solutions without a pre-dissolution step, reducing preparation time and eliminating solvent compatibility concerns that arise with solid monomers. When the molecular weight is increased significantly relative to EDOT — as with EDOT-C₁₄H₂₉ or BuDOT-Xyl — the monomers become solids, making BuDOT unique among the higher-ring-size ADOTs in retaining liquid processability [1].

monomer processability electropolymerization liquid monomer handling

Charge Carrier Dynamics: PBuDOT Exhibits Reversible Spin Concentration Behavior, Whereas PEDOT Displays Hysteresis During Doping–Dedoping Cycles

In situ EPR spectroelectrochemical studies by Zykwinska et al. (2003) directly compared the spin concentration behavior of PBuDOT and PEDOT during electrochemical doping and dedoping. A key differentiation emerged: for PBuDOT, the concentration of paramagnetic spins (polarons) follows a reversible path that closely retraces the doping curve during the subsequent dedoping cycle. In contrast, PEDOT exhibits a pronounced hysteresis in spin concentration between the doping and dedoping half-cycles [1]. This indicates that PBuDOT maintains a more equilibrium-like distribution of charge carriers throughout the redox cycle, whereas PEDOT retains a non-equilibrium population of spins during dedoping. These findings were obtained under identical experimental conditions, enabling meaningful cross-material comparison.

charge carrier dynamics polaron EPR spectroelectrochemistry doping reversibility

Electrochemical Overoxidation Stability Threshold: PBuDOT Retains Reversible Redox Behavior up to ~1.5 V vs Ag/Ag⁺

In situ ESR spectroelectrochemical overoxidation studies by Zykwinska et al. (2006) established that the electrochemical stability boundary for PBuDOT lies at approximately 1.5 V (vs. Ag/Ag⁺ reference). At potentials exceeding this threshold, a sharp drop in the concentration of paramagnetic centres (polarons) is observed, accompanied by a transitory narrowing of the ESR line — changes that were demonstrated to be irreversible upon subsequent reduction [1]. While overoxidation studies of PEDOT also report degradation onset in the 1.3–1.5 V range depending on electrolyte conditions, the PBuDOT study uniquely characterizes the overoxidation mechanism through the specific spectroscopic signature of polaron annihilation and identifies cross-linking or addition reactions leading to reduced conjugation length as the degradation pathway [1]. This provides a defined operating voltage ceiling for device designers.

electrochemical stability window overoxidation polymer degradation device lifetime

Optimal Deployment Scenarios for 2,3,4,5-Tetrahydrothieno[3,4-b][1,4]dioxocine (BuDOT) Based on Quantitative Evidence


High-Contrast Electrochromic Smart Windows Requiring Δ%T ≥ 60%

When architectural or automotive smart window specifications demand optical contrast ratios exceeding 60% Δ%T, PBuDOT (63% Δ%T) is the unsubstituted ADOT polymer of choice — delivering a 43% higher contrast than PEDOT (44% Δ%T) without requiring alkyl pendant-group modification [1]. This performance level enables windows that achieve near-opacity in the darkened state while maintaining high transmissivity when bleached, satisfying both energy-efficiency and privacy requirements in a single electrochromic layer.

Fast-Response Dynamic Electrochromic Displays and Automotive Mirrors

For applications where perceptual response time is critical — such as automatically dimming automotive rearview mirrors, avionic head-up displays, or dynamic information signage — PBuDOT's 1.3-second switching time provides a 41% speed advantage over both PEDOT and PProDOT (2.2 seconds each) [1]. Coupled with its best-in-class 63% Δ%T, PBuDOT uniquely combines high contrast with fast response among unsubstituted ADOT polymers, making it the preferred monomer for dual-requirement electrochromic devices.

Simplified Electropolymerization Workflows Utilizing Liquid Monomer Direct Injection

Manufacturing processes that employ flow-cell electropolymerization or automated batch electrochemical deposition benefit from BuDOT's room-temperature liquid state. Unlike ProDOT and BuDOT-Xyl, which require pre-dissolution as crystalline solids, BuDOT can be metered directly into the electrolyte stream as a neat liquid, eliminating solvent-handling steps, reducing batch preparation time, and improving concentration reproducibility [1]. This enables simpler process engineering for scaled polymer film production.

Electrochromic Devices Requiring Predictable Charge Carrier Behavior Over Extended Cycling

For electrochromic devices designed for long service lifetimes with thousands of switching cycles, the reversible spin concentration behavior of PBuDOT — characterized by the absence of hysteresis in polaron population during doping–dedoping cycles — offers more predictable conductivity modulation compared to PEDOT, which exhibits hysteretic spin behavior under identical conditions [1]. This property, combined with a well-defined overoxidation stability ceiling of ~1.5 V [2], provides device engineers with clear operational boundaries for maximizing cycle life and maintaining consistent optical performance.

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